molecular formula C20H25N3O4S2 B10873542 {3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophen-2-yl}(morpholin-4-yl)methanone

{3-[(4-Benzylpiperazin-1-yl)sulfonyl]thiophen-2-yl}(morpholin-4-yl)methanone

Cat. No.: B10873542
M. Wt: 435.6 g/mol
InChI Key: SKFREJGNHRHCRP-UHFFFAOYSA-N
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Description

{3-[(4-BENZYLPIPERAZINO)SULFONYL]-2-THIENYL}(MORPHOLINO)METHANONE is a complex organic compound featuring a combination of piperazine, sulfonyl, thienyl, and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(4-BENZYLPIPERAZINO)SULFONYL]-2-THIENYL}(MORPHOLINO)METHANONE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzylpiperazine. This can be achieved by reacting piperazine with benzyl chloride under basic conditions.

    Sulfonylation: The next step is the sulfonylation of the piperazine derivative. This is done by reacting 4-benzylpiperazine with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Thienyl Attachment: The sulfonylated piperazine is then reacted with a thienyl derivative, such as 2-thiophenecarboxylic acid, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the thienyl-sulfonyl-piperazine intermediate.

    Morpholino Addition: Finally, the morpholino group is introduced by reacting the intermediate with morpholine under appropriate conditions, often involving a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and piperazine moieties. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and morpholino positions. Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, {3-[(4-BENZYLPIPERAZINO)SULFONYL]-2-THIENYL}(MORPHOLINO)METHANONE is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, including cancer and neurological disorders, due to its ability to interact with specific molecular targets.

Industry

Industrially, the compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as coatings, adhesives, and sensors.

Mechanism of Action

The mechanism of action of {3-[(4-BENZYLPIPERAZINO)SULFONYL]-2-THIENYL}(MORPHOLINO)METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • {3-[(4-METHYLPIPERAZINO)SULFONYL]-2-THIENYL}(MORPHOLINO)METHANONE
  • {3-[(4-ETHYLPIPERAZINO)SULFONYL]-2-THIENYL}(MORPHOLINO)METHANONE
  • {3-[(4-PHENYLPIPERAZINO)SULFONYL]-2-THIENYL}(MORPHOLINO)METHANONE

Uniqueness

The uniqueness of {3-[(4-BENZYLPIPERAZINO)SULFONYL]-2-THIENYL}(MORPHOLINO)METHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H25N3O4S2

Molecular Weight

435.6 g/mol

IUPAC Name

[3-(4-benzylpiperazin-1-yl)sulfonylthiophen-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C20H25N3O4S2/c24-20(22-11-13-27-14-12-22)19-18(6-15-28-19)29(25,26)23-9-7-21(8-10-23)16-17-4-2-1-3-5-17/h1-6,15H,7-14,16H2

InChI Key

SKFREJGNHRHCRP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)N4CCOCC4

Origin of Product

United States

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